

An In-depth Technical Guide on Ethyl 2-isopropylthiazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-isopropylthiazole-4-carboxylate

Cat. No.: B160714

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This technical guide provides a comprehensive overview of **ethyl 2-isopropylthiazole-4-carboxylate**, with a focus on its physicochemical properties, relevant experimental protocols, and its role in inhibiting cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Solubility

Ethyl 2-isopropylthiazole-4-carboxylate is a solid compound with the molecular formula $C_9H_{13}NO_2S$ and a molecular weight of 199.27 g/mol. While specific quantitative solubility data in various organic solvents and at different temperatures is not readily available in the public domain, general solubility characteristics can be inferred from its structure and from studies on similar thiazole derivatives.

The solubility of thiazole compounds can be influenced by factors such as the crystalline polymorphic form and the nature of the solvent. For instance, some thiazole derivatives exhibit different solubilities in ethanol depending on their crystal structure. It has also been noted that certain derivatives are readily soluble in aqueous solutions of sodium carbonate due to the formation of salts.

Table 1: Physicochemical Properties of **Ethyl 2-isopropylthiazole-4-carboxylate**

Property	Value
Molecular Formula	C ₉ H ₁₃ NO ₂ S
Molecular Weight	199.27 g/mol
Physical Form	Solid
CAS Number	133047-44-6

Experimental Protocols

Given the absence of specific published solubility experiments for **ethyl 2-isopropylthiazole-4-carboxylate**, this section provides a general methodology for determining solubility, as well as a representative synthesis protocol for a related thiazole derivative, which involves solubility-dependent steps.

General Protocol for Solubility Determination

A standard method for determining the solubility of a compound like **ethyl 2-isopropylthiazole-4-carboxylate** involves the shake-flask method.

Objective: To determine the equilibrium solubility of **ethyl 2-isopropylthiazole-4-carboxylate** in a specific solvent at a controlled temperature.

Materials:

- **Ethyl 2-isopropylthiazole-4-carboxylate**
- Selected solvent (e.g., ethanol, methanol, acetone, water)
- Shaking incubator or water bath with temperature control
- Centrifuge
- Analytical balance
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

- An excess amount of **ethyl 2-isopropylthiazole-4-carboxylate** is added to a known volume of the selected solvent in a sealed vial.
- The vial is placed in a shaking incubator or water bath set to the desired temperature.
- The mixture is agitated until equilibrium is reached (typically 24-72 hours).
- After reaching equilibrium, the suspension is allowed to settle, and the supernatant is carefully removed.
- The supernatant is centrifuged to remove any remaining solid particles.
- A known volume of the clear supernatant is diluted with the solvent.
- The concentration of the dissolved compound in the diluted sample is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
- The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Representative Synthesis of a Thiazole Derivative

The following is a representative synthesis procedure for a thiazole derivative, illustrating key steps where solubility is a critical factor.

Reaction: Hantzsch Thiazole Synthesis

Materials:

- An α -haloketone (e.g., ethyl bromopyruvate)
- A thioamide (e.g., thiourea)
- A suitable solvent (e.g., ethanol)
- Base (e.g., sodium carbonate)

Procedure:

- The thioamide and base are dissolved in the solvent.
- The α -haloketone is added to the solution, often dropwise, at a controlled temperature.
- The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is often partially or fully removed by distillation.
- The crude product may be isolated by filtration if it precipitates out of the solution upon cooling or addition of an anti-solvent (a liquid in which the product is insoluble).
- The crude product is then purified, typically by recrystallization. This process involves dissolving the solid in a minimal amount of a hot solvent in which it has high solubility, followed by cooling to allow the pure compound to crystallize, leaving impurities in the solution.

Signaling Pathways and Drug Development

Thiazole derivatives are a significant class of compounds in drug discovery, known for their ability to inhibit various protein kinases involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Thiazole-based compounds have been investigated as inhibitors of several key kinase families, including:

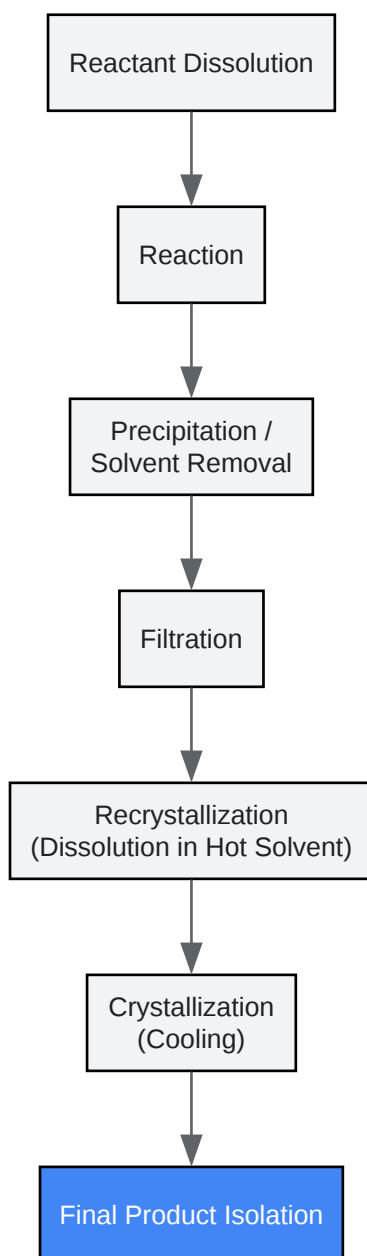
- **PI3K/AKT/mTOR Pathway:** This pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.
- **Anaplastic Lymphoma Kinase (ALK):** ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers, such as non-small cell lung cancer.
- **Cyclin-Dependent Kinases (CDKs):** CDKs are essential for cell cycle progression. Inhibiting specific CDKs can halt the proliferation of cancer cells.

The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a thiazole derivative, highlighting the stages where solubility plays a key role.

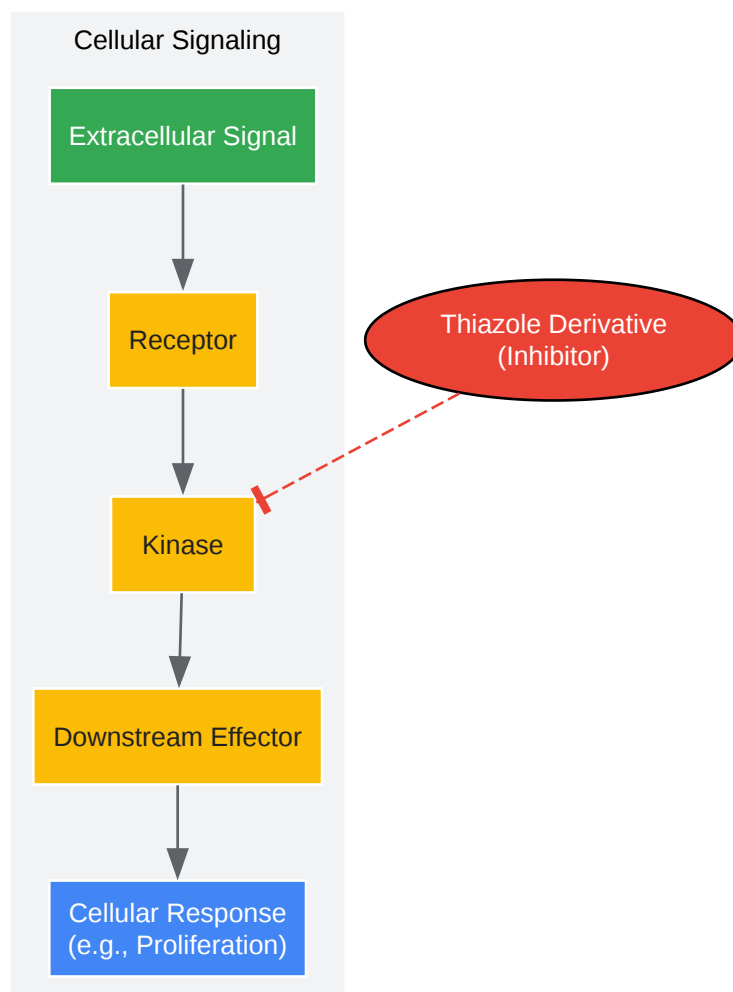


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Caption: A generalized workflow for the synthesis and purification of a thiazole compound.

Generic Kinase Signaling Pathway Inhibition

This diagram depicts a simplified kinase signaling pathway and the point of inhibition by a thiazole derivative.



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Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.

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